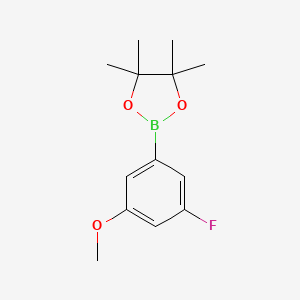![molecular formula C6H10N4O B1447530 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine CAS No. 1535338-19-2](/img/structure/B1447530.png)
5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine
概要
説明
“5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine” is a chemical compound with the CAS Number: 1535338-19-2 . It has a molecular weight of 154.17 . The IUPAC name for this compound is (5,6-dihydro-8H- [1,2,4]triazolo [3,4-c] [1,4]oxazin-3-yl)methanamine . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N4O/c7-3-5-8-9-6-4-11-2-1-10(5)6/h1-4,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder with a molecular weight of 154.17 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Triazole Derivatives and Biological Activities
Triazole derivatives, including 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine, have been a focal point of research due to their significant biological activities. They are explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The development of novel triazoles has been motivated by the need for new treatments against resistant bacteria and neglected diseases. Triazoles have been studied extensively for over a century and continue to attract considerable attention due to their broad range of biological activities and potential therapeutic applications (Ferreira et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of triazole derivatives, including 1,2,4-triazole-containing hybrids, have been the subject of significant research efforts. These efforts aim to develop new, more efficient preparations that consider current issues in green chemistry, energy saving, and sustainability. The versatility of triazole chemistry allows for the development of compounds with a wide range of biological activities, addressing new diseases and providing prototypes against resistant bacteria and for neglected diseases (Ferreira et al., 2013).
Potential Against Staphylococcus aureus
Research has highlighted the potential of 1,2,3-triazole and 1,2,4-triazole-containing hybrids in combatting Staphylococcus aureus, a major cause of nosocomial and community-acquired infections. These compounds exhibit dual or multiple antibacterial mechanisms of action, indicating promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Anticancer Properties
Triazine and triazole derivatives have been evaluated for their anticancer properties. These compounds have been synthesized and assessed for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. Their potent pharmacological activity makes the triazine nucleus a core moiety for future drug development (Verma, Sinha, & Bansal, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as histone acetyltransferases, which are involved in the regulation of gene expression through the acetylation of histone proteins . The interaction between this compound and these enzymes can modulate their activity, leading to changes in gene expression patterns. Additionally, this compound can bind to specific protein targets, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can affect cell function, including changes in gene expression and cellular metabolism. For instance, it can induce the expression of genes associated with cell cycle regulation, thereby impacting cell growth and division.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as gene expression and metabolic regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-3-5-8-9-6-4-11-2-1-10(5)6/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOICHGGHLYUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(N21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1535338-19-2 | |
| Record name | 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



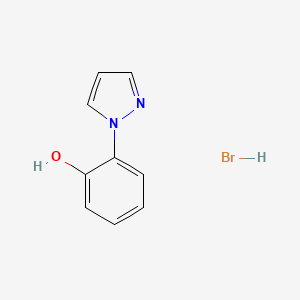
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1447448.png)

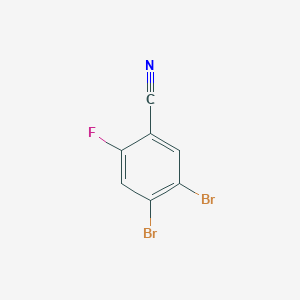
![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
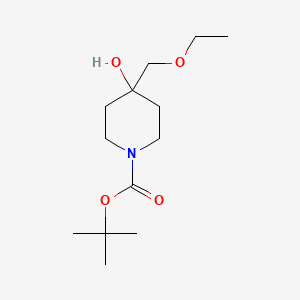
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

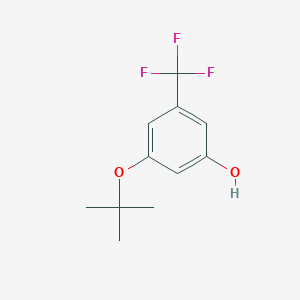

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)

